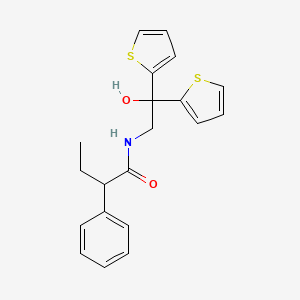

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-phenylbutanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

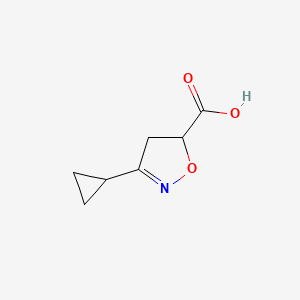

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiophene rings and the phenyl group are all aromatic, meaning they have a special stability due to the delocalization of electrons. The amide group can participate in hydrogen bonding due to the presence of the nitrogen and oxygen atoms .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition and Material Science

- A study focused on the adsorption and corrosion inhibition properties of a synthesized thiophene Schiff base on mild steel in acidic solutions. The compound demonstrated significant efficiency as a corrosion inhibitor, with effectiveness increasing alongside inhibitor concentration. The research underlined the potential of thiophene derivatives in protecting metals against corrosion, which is crucial for extending the lifespan of materials in industrial applications (Daoud et al., 2014).

Antimicrobial and Antifungal Activities

- Novel cycloalkylthiophene-Schiff bases and their Cr(III) and Zn(II) complexes were synthesized and tested for their antimicrobial and antifungal activities. Some compounds showed activity comparable to standard drugs, highlighting the potential of thiophene derivatives in developing new antimicrobial and antifungal agents (Altundas et al., 2010).

Drug Delivery and Biomedical Applications

- The research on controlled release of N-(2-hydroxyphenyl)-2-propylpentanamide nanoencapsulated in polymeric micelles explored improving the solubility and therapeutic effectiveness of drugs. This study underscores the significance of nanotechnology and polymeric micelles in enhancing drug delivery systems, particularly for compounds with low water solubility (Marcos et al., 2018).

Synthesis and Biological Activity

- A series of 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives were examined for their potential antidepressant activity, showcasing the importance of chemical synthesis in discovering new therapeutic agents (Yardley et al., 1990).

Photovoltaic and Electronic Applications

- The synthesis of alcohol-soluble n-type conjugated polyelectrolytes for use as an electron transport layer in polymer solar cells emphasized the role of thiophene derivatives in improving the efficiency of photovoltaic devices (Hu et al., 2015).

Eigenschaften

IUPAC Name |

N-(2-hydroxy-2,2-dithiophen-2-ylethyl)-2-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO2S2/c1-2-16(15-8-4-3-5-9-15)19(22)21-14-20(23,17-10-6-12-24-17)18-11-7-13-25-18/h3-13,16,23H,2,14H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGTAVTGBUJOCBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-phenylbutanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-(2-(quinazolin-4-ylthio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2718795.png)

![N-[5-(6-Methoxypyridin-3-yl)-2-methylphenyl]prop-2-enamide](/img/structure/B2718800.png)

![1-ethyl-5-{[methyl(propyl)amino]methyl}-1H-pyrazol-3-amine](/img/structure/B2718801.png)

![4-((4-methoxyphenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)butanamide](/img/structure/B2718802.png)

![Methyl (5-oxo-5,8-dihydroimidazo[1,2-a]pyrimidin-7-yl)acetate](/img/structure/B2718803.png)

![N-(5-chloro-2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2718807.png)

![methyl 4-{[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2718810.png)

![2-(4-chlorophenyl)-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2718816.png)

![tert-butyl 7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B2718817.png)